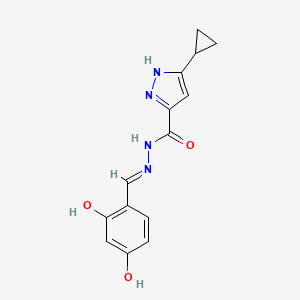
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
科学的研究の応用
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the scientific research applications of this compound include:
1. Cancer Research: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been found to have anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
2. Neurodegenerative Diseases: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration. This makes it a potential candidate for the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammation: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. This makes it a potential candidate for the development of new anti-inflammatory therapies.
作用機序
The mechanism of action of 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. The compound has been shown to inhibit the activity of various kinases and transcription factors, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been found to have a wide range of biochemical and physiological effects. Some of the effects of this compound include:
1. Anticancer: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
3. Anti-inflammatory: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to reduce inflammation in various animal models.
実験室実験の利点と制限
The advantages of using 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments include:
1. Wide range of applications: The compound has been found to have a wide range of applications in scientific research, making it a valuable tool for researchers in various fields.
2. Well-studied: The compound has been extensively studied, and its properties and effects are well understood.
3. High purity: The synthesis method of the compound has been optimized to achieve high yields and purity, ensuring that the results of lab experiments are reliable.
The limitations of using 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments include:
1. Limited availability: The compound is not widely available, and its synthesis is complex and time-consuming.
2. Cost: The synthesis of the compound is expensive, making it difficult for researchers with limited funding to use it in their experiments.
3. Safety concerns: The compound has not been extensively tested for its toxicity and safety, and caution should be exercised when handling it in lab experiments.
将来の方向性
There are several future directions for the study of 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide. Some of these include:
1. Development of new cancer therapies: The anticancer properties of the compound make it a potential candidate for the development of new cancer therapies.
2. Development of new neuroprotective therapies: The neuroprotective effects of the compound make it a potential candidate for the development of new therapies for neurodegenerative diseases.
3. Further study of the mechanism of action: The mechanism of action of the compound is not fully understood, and further study is needed to elucidate its molecular targets and signaling pathways.
4. Optimization of synthesis method: The synthesis method of the compound can be further optimized to achieve higher yields and purity, making it more accessible to researchers.
5. Toxicity and safety studies: The compound has not been extensively tested for its toxicity and safety, and further studies are needed to ensure its safety for use in humans.
合成法
The synthesis of 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of cyclopropyl hydrazine, 2,4-dihydroxybenzaldehyde, and 1H-pyrazole-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the compound.
特性
IUPAC Name |
5-cyclopropyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-10-4-3-9(13(20)5-10)7-15-18-14(21)12-6-11(16-17-12)8-1-2-8/h3-8,19-20H,1-2H2,(H,16,17)(H,18,21)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYPYMXHNDYSC-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-N-[(E)-(2,4-dihydroxyphenyl)methyleneamino]-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

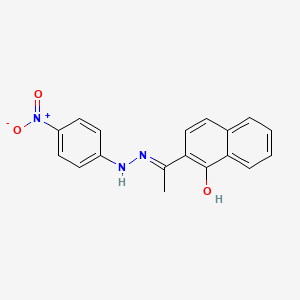

![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)
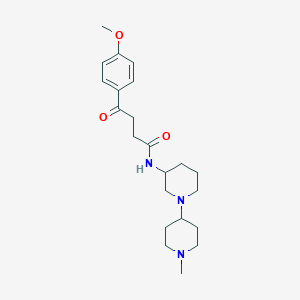
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)
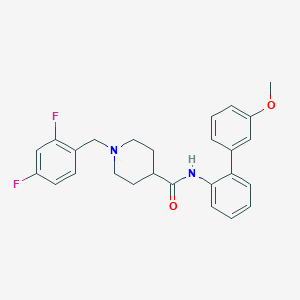
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
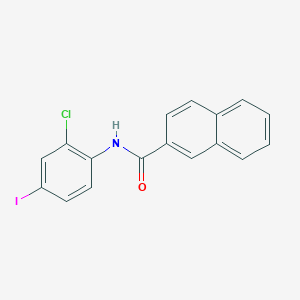
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)
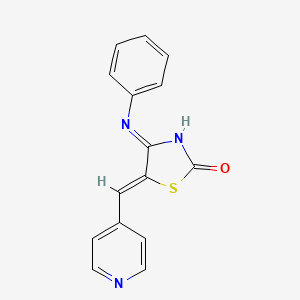
![4-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrochloride](/img/structure/B6004455.png)